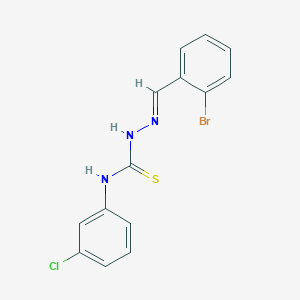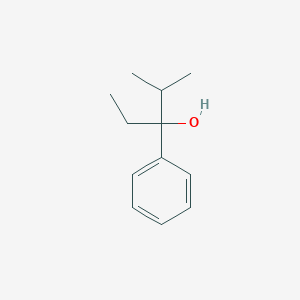
2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of carboxylic acids and is characterized by a phenyl group attached to the carbon-carbon double bond.
- The compound’s structure consists of an ethyl group (C₂H₅) attached to a hydroxyphenyl group (C₆H₄OH) via a double bond.
- Its systematic IUPAC name is ethyl 2-hydroxy-3-phenylpropanoate .
2-Ethyl-3-(3-hydroxy-phenyl)-acrylic acid: is an organic compound with the molecular formula C₁₁H₁₄O₃.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of ethyl acetoacetate with phenylboronic acid, followed by acid-catalyzed hydrolysis to yield the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using suitable solvents and acid catalysts.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology and Medicine:
Industry: Not widely used industrially, but its derivatives may find applications in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action is context-dependent, given its diverse reactivity.
- It can act as a precursor for more complex molecules, participating in various biochemical pathways.
Comparison with Similar Compounds
Uniqueness: The combination of an ethyl group, a hydroxyphenyl moiety, and a double bond makes it distinct.
Similar Compounds: Other related compounds include cinnamic acid derivatives and hydroxyphenyl-substituted carboxylic acids.
Properties
CAS No. |
2227108-07-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2Z)-2-[(3-hydroxyphenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7,12H,2H2,1H3,(H,13,14)/b9-6- |
InChI Key |
JGVQTQGCFDAAOM-TWGQIWQCSA-N |
Isomeric SMILES |
CC/C(=C/C1=CC(=CC=C1)O)/C(=O)O |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)


![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)

![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006734.png)
